![molecular formula C25H18ClN3O4 B2530318 (5-(7-Chlor-2,3-dihydro-[1,4]dioxino[2,3-g]chinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanon CAS No. 867042-57-7](/img/structure/B2530318.png)

(5-(7-Chlor-2,3-dihydro-[1,4]dioxino[2,3-g]chinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

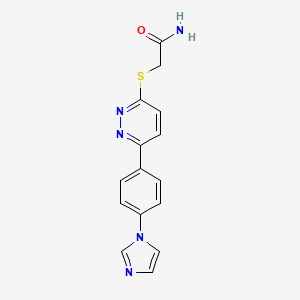

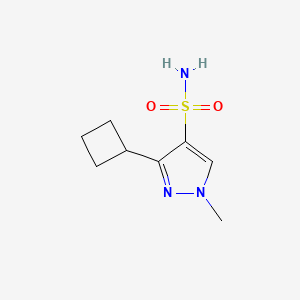

(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C25H18ClN3O4 and its molecular weight is 459.89. The purity is usually 95%.

BenchChem offers high-quality (5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

CDK2-Hemmung

Die Verbindung hat sich als hochselektiver Inhibitor der cyclinabhängigen Kinase 2 (CDK2) gezeigt . CDKs spielen eine entscheidende Rolle bei der Zellzyklusregulation, was sie zu attraktiven Zielen in der Onkologie macht. Das Gerüst von 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-on wurde als die Kernstruktur identifiziert, die für die anfängliche Selektivität innerhalb der CDK-Familie verantwortlich ist. Weitere Struktur-Wirkungs-Beziehungsstudien (SAR) führten zu einer verbesserten Selektivität für CDKs 1/4/6/7/9, wobei auch die Kinomselektivität erhöht wurde . Diese Erkenntnis deutet auf potenzielle Anwendungen in der Krebstherapie hin.

NF-κB-Modulation

Die Struktur der Verbindung lässt vermuten, dass sie die NF-κB-Aktivität beeinflussen könnte. NF-κB ist ein Transkriptionsfaktor, der an Entzündungen, Immunreaktionen und der Krebsentstehung beteiligt ist. Die Hemmung von NF-κB kann therapeutische Auswirkungen auf Entzündungskrankheiten und Krebs haben .

AMPA-Rezeptor-Bindung

Es wurde berichtet, dass ein Derivat dieser Verbindung an den AMPA-Rezeptor bindet . Der AMPA-Rezeptor ist an der synaptischen Transmission und Plastizität beteiligt, was ihn für neurologische Erkrankungen relevant macht. Weitere Studien sind erforderlich, um sein Potenzial für Neuroprotektion oder kognitive Steigerung zu untersuchen.

Metabolismus und Biotransformation

Das Verständnis des Stoffwechsels der Verbindung ist entscheidend für die Arzneimittelentwicklung. Die Identifizierung von Metaboliten in vivo ergab, dass die Sulfonamid-Dealkylierung der primäre Metabolit ist, der durch den Deuterium-Effekt gemildert wurde . Diese Informationen dienen der Arzneimittelentwicklung und Sicherheitsüberlegungen.

Andere Kinase-Zielmoleküle

Obwohl CDK2 ein prominentes Ziel ist, sollte die Selektivität der Verbindung für andere Kinasen untersucht werden. Die Untersuchung ihrer Auswirkungen auf Kinasen außerhalb der CDK-Familie könnte zusätzliche therapeutische Anwendungen aufdecken.

Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in Bezug auf CDK2-Hemmung, Krebstherapie, NF-κB-Modulation, AMPA-Rezeptor-Bindung und Metabolismusstudien ist. Weitere Forschung wird ihr volles Potenzial in verschiedenen Bereichen aufdecken. 🌟

Eigenschaften

IUPAC Name |

[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClN3O4/c26-24-17(11-16-12-22-23(14-18(16)27-24)33-10-9-32-22)20-13-19(15-5-2-1-3-6-15)28-29(20)25(30)21-7-4-8-31-21/h1-8,11-12,14,20H,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZWRYJLAGTUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC3=NC(=C(C=C3C=C2O1)C4CC(=NN4C(=O)C5=CC=CO5)C6=CC=CC=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)

![ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2530239.png)

![2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2530246.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)

![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)